molecular formula C11H16N2S B1372799 3-Methyl-4-(thiomorpholin-4-yl)aniline CAS No. 1094646-31-7

3-Methyl-4-(thiomorpholin-4-yl)aniline

Cat. No.: B1372799
CAS No.: 1094646-31-7
M. Wt: 208.33 g/mol
InChI Key: XVWKDMQTVZABID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(thiomorpholin-4-yl)aniline is a useful research compound. Its molecular formula is C11H16N2S and its molecular weight is 208.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • 3-Methyl-4-(thiomorpholin-4-yl)aniline analogs have been synthesized and evaluated for their antimicrobial activities. Notably, these compounds have shown good antitubercular activities (Başoğlu et al., 2012).

Inhibitors in Medicinal Chemistry

  • Analogues containing thiomorpholine, including structures similar to this compound, have been used as potent inhibitors of Src kinase activity, which is significant in cancer research (Boschelli et al., 2001).

Synthesis of Novel Compounds

  • This compound derivatives have been synthesized and explored for their antimicrobial activity and as potential building blocks in medicinal chemistry (Walker & Rogier, 2013).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their effectiveness in inhibiting corrosion, particularly in steel, which highlights their potential in material science applications (Daoud et al., 2014).

Electrochromic Materials

  • Novel electrochromic materials employing derivatives of this compound have been synthesized, showing promising properties for applications in near-infrared electrochromic devices (Li et al., 2017).

Fluorescent Thermometers

  • Compounds related to this compound have been used in the development of fluorescent thermometers, offering a unique approach to temperature sensing (Cao et al., 2014).

Properties

IUPAC Name

3-methyl-4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWKDMQTVZABID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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